Hexane-3-sulfonyl chloride
Overview
Description
Hexane-3-sulfonyl chloride is an organic compound with the molecular formula C6H13ClO2S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl group (SO2) bonded to a chlorine atom. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl-containing compounds .
Mechanism of Action
Target of Action
The primary targets of Hexane-3-sulfonyl chloride are organic compounds in a reaction mixture. It interacts with these compounds to facilitate the formation of new chemical bonds, leading to the synthesis of a wide range of products .
Mode of Action
This compound acts as an electrophile in chemical reactions, meaning it has a tendency to attract electrons. It interacts with nucleophilic (electron-rich) sites on other molecules, leading to the formation of new covalent bonds .
Biochemical Pathways
This compound is involved in the chlorosulfonation process, a key step in the synthesis of sulfonyl chlorides . This process involves the reaction of this compound with other reactants, leading to the formation of new sulfonyl chloride compounds .
Result of Action
The action of this compound results in the formation of new sulfonyl chloride compounds. These compounds can be further used in various chemical reactions, including the synthesis of pharmaceuticals and agrochemicals .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of light can alter the chemoselectivity of the reaction, leading to the formation of different products . Moreover, the choice of solvent can also impact the reaction, as some solvents can enhance the reactivity of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexane-3-sulfonyl chloride can be synthesized through various methods. One common approach involves the oxidation of thiol derivatives using reagents such as hydrogen peroxide in the presence of zirconium tetrachloride . Another method utilizes N-chlorosuccinimide and dilute hydrochloric acid to achieve the oxidative chlorination of thiols . Additionally, continuous flow protocols using 1,3-dichloro-5,5-dimethylhydantoin as a dual-function reagent for oxidative chlorination have been developed .
Industrial Production Methods
Industrial production of this compound often involves the chlorosulfonation of alkanesulfonyl derivatives. This process uses readily accessible reagents and offers safe operations with high yields . The procedure typically involves the use of chlorosulfonic acid or thionyl chloride as chlorinating agents.
Chemical Reactions Analysis
Types of Reactions
Hexane-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonic acid or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and zirconium tetrachloride.
Reduction: Various reducing agents such as lithium aluminum hydride.
Substitution: Alcohols and amines in the presence of a base.
Major Products Formed
Sulfonic acids: Formed through oxidation.
Sulfonate esters: Formed through substitution with alcohols.
Sulfonamides: Formed through substitution with amines.
Scientific Research Applications
Hexane-3-sulfonyl chloride has a wide range of applications in scientific research and industry:
Biology: Employed in the modification of biomolecules for various biochemical studies.
Medicine: Utilized in the synthesis of pharmaceutical compounds, particularly sulfonamide-based drugs.
Industry: Applied in the production of elastomers, dyes, detergents, ion exchange resins, and herbicides.
Comparison with Similar Compounds
Hexane-3-sulfonyl chloride can be compared with other sulfonyl chlorides such as methanesulfonyl chloride and benzenesulfonyl chloride. While all these compounds share the sulfonyl chloride functional group, they differ in their alkyl or aryl substituents, which influence their reactivity and applications .
Similar Compounds
Methanesulfonyl chloride: CH3SO2Cl
Benzenesulfonyl chloride: C6H5SO2Cl
Tosyl chloride: CH3C6H4SO2Cl
This compound is unique due to its hexyl chain, which imparts different physical and chemical properties compared to its shorter or aromatic counterparts .
Properties
IUPAC Name |
hexane-3-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO2S/c1-3-5-6(4-2)10(7,8)9/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAVSZUJLYKYPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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